Trihexyphenidyl Hydrochloride

Catalog No.
S520861
CAS No.
52-49-3
M.F
C20H32ClNO
M. Wt
337.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyphenidyl Hydrochloride

CAS Number

52-49-3

Product Name

Trihexyphenidyl Hydrochloride

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C20H32ClNO

Molecular Weight

337.9 g/mol

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H

InChI Key

QDWJJTJNXAKQKD-UHFFFAOYSA-N

SMILES

Array

solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(±)-α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride; D,L-Trihexyphenidyl Hydrochloride; α-Cyclohexyl-α-phenyl-1-piperidinepropanol Hydrochloride; (±)-Trihexyphenidyl Hydrochloride; 1-Phenyl-1-cyclohexyl-3-piperidyl-1-propanol Hydrochloride; 3-(1-Piper

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl

The exact mass of the compound Trihexyphenidyl hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757357. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of aralkylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trihexyphenidyl Hydrochloride (CAS 52-49-3) is a centrally acting, synthetic anticholinergic agent primarily functioning as a selective muscarinic receptor antagonist. In procurement and material selection, it is valued for its highly lipophilic nature, enabling rapid blood-brain barrier penetration, and its extended pharmacokinetic profile. Supplied as a hydrochloride salt, it offers specific solubility advantages in slightly acidic aqueous environments (pH 5.5–6.0) while maintaining excellent solubility in organic solvents like ethanol and chloroform[1]. These baseline physicochemical and pharmacological traits make it a foundational reference compound for modeling cholinergic modulation in neuropharmacology, dystonia research, and extrapyramidal motor control systems.

Substituting Trihexyphenidyl Hydrochloride with other in-class antimuscarinics (such as benztropine, biperiden, or procyclidine) frequently compromises experimental integrity due to divergent off-target profiles, binding kinetics, and metabolic half-lives. For instance, replacing it with benztropine introduces dopamine transporter (DAT) inhibition, confounding assays designed to isolate pure cholinergic signaling [2]. Similarly, substituting with biperiden alters receptor binding reversibility, as biperiden exhibits partially irreversible binding kinetics compared to the completely reversible nature of trihexyphenidyl [1]. Furthermore, discrepancies in terminal half-life mean that generic substitution in longitudinal in vivo models will result in inconsistent receptor blockade and erratic behavioral or neurochemical readouts.

Extended Terminal Half-Life for Sustained In Vivo Blockade

Trihexyphenidyl possesses a significantly longer terminal elimination half-life compared to other synthetic anticholinergics. Pharmacokinetic profiling demonstrates that a standard dose of Trihexyphenidyl yields a terminal half-life of approximately 33 hours [1]. In contrast, biperiden offers a half-life of 18–24 hours, and procyclidine is eliminated with a half-life of roughly 12 hours[1]. This extended duration reduces the frequency of dosing required to maintain steady-state receptor antagonism in chronic animal models.

Evidence DimensionTerminal elimination half-life (t1/2)
Target Compound DataTrihexyphenidyl (~33 hours)
Comparator Or BaselineBiperiden (18–24 hours) and Procyclidine (~12 hours)
Quantified Difference37% to 175% longer half-life than primary in-class alternatives
ConditionsIn vivo pharmacokinetic profiling

Minimizes handling stress and dosing frequency in longitudinal animal studies requiring continuous muscarinic blockade.

Pure Cholinergic Modulation Without Dopaminergic Confounding

While both Trihexyphenidyl and benztropine are utilized to correct dopamine/acetylcholine imbalances, benztropine acts as an inhibitor of the dopamine transporter (DAT), actively occupying striatal DAT [1]. Trihexyphenidyl functions primarily via muscarinic antagonism, with its DAT affinity residing only in the low micromolar range (negligible under standard dosing) [1]. Consequently, Trihexyphenidyl does not artificially inflate synaptic dopamine levels through reuptake blockade, providing a cleaner pharmacological profile.

Evidence DimensionDopamine Transporter (DAT) Affinity
Target Compound DataTrihexyphenidyl (Low micromolar affinity, negligible DAT blockade)
Comparator Or BaselineBenztropine (Significant striatal DAT occupancy)
Quantified DifferencePresence vs. absence of functionally significant DAT blockade
ConditionsStriatal DAT occupancy models

Prevents confounding dopaminergic variables when mapping isolated cholinergic circuits in neuropharmacological research.

Complete Muscarinic Receptor Reversibility for Washout Assays

In competitive exchange assays using [3H]QNB, Trihexyphenidyl demonstrates completely reversible binding to muscarinic receptors [1]. In contrast, the closely related comparator biperiden exhibits partially irreversible binding, decreasing the exchangeable binding of [3H]QNB in a dose-dependent manner between 0.1 and 100 nM[1]. This kinetic divergence makes Trihexyphenidyl the mathematically superior choice for transient blockade models.

Evidence DimensionReceptor binding exchangeability ([3H]QNB)
Target Compound DataTrihexyphenidyl (Completely reversible exchange)
Comparator Or BaselineBiperiden (Partially irreversible, dose-dependent decrease at 0.1-100 nM)
Quantified Difference100% reversibility vs partial irreversible inactivation
ConditionsIn vitro [3H]QNB radioligand exchange assay

Ensures precise temporal control in transient receptor blockade assays, allowing for clean washout phases without permanent receptor inactivation.

Strict pH-Dependent Aqueous Solubility for Formulation

As a hydrochloride salt of a weakly basic compound, Trihexyphenidyl Hydrochloride exhibits a specific solubility profile, achieving 1.0 g/100 mL in water at 25 °C [1]. Crucially, a 1% aqueous solution naturally buffers to a pH of 5.5–6.0 [1]. If the formulation vehicle is shifted to neutral or alkaline conditions, the compound risks converting to its free base form, leading to precipitation. This necessitates strict acidic vehicle control during in vitro media preparation or intravenous formulation.

Evidence DimensionAqueous solubility threshold
Target Compound DataTrihexyphenidyl HCl (Stable and soluble at pH 5.5–6.0)
Comparator Or BaselineNeutral/alkaline physiological buffers (pH > 7.0)
Quantified DifferenceSoluble (10 mg/mL) vs. risk of free base precipitation
ConditionsAqueous buffer preparation at 25 °C

Dictates mandatory pH constraints for procurement teams and formulators to prevent costly material loss via precipitation in physiological buffers.

Transient Muscarinic Blockade in Electrophysiology

Due to its completely reversible binding kinetics (unlike biperiden), Trihexyphenidyl HCl is the optimal reagent for slice electrophysiology or cell culture assays requiring a clean washout phase to restore baseline cholinergic tone[1].

Longitudinal In Vivo Models of Dystonia and Parkinsonism

Leveraging its extended 33-hour terminal half-life, this compound is ideal for chronic dosing paradigms in rodents, minimizing handling-induced stress compared to shorter-acting analogs like procyclidine [2].

Isolated Cholinergic Circuit Mapping

Because it lacks the potent dopamine transporter (DAT) inhibition characteristic of benztropine, Trihexyphenidyl is the preferred probe for studies aiming to isolate muscarinic pathways in the basal ganglia without artificially confounding synaptic dopamine levels [3].

Acidic-Vehicle Intravenous Formulations

The strict pH 5.5–6.0 solubility window of the hydrochloride salt makes it highly suitable for specialized formulation research focusing on slightly acidic, controlled-release injectable systems where neutral-pH precipitation must be actively managed [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

337.2172423 Da

Monoisotopic Mass

337.2172423 Da

Heavy Atom Count

23

Appearance

White Solid

Melting Point

>251°C

UNII

AO61G82577

Related CAS

144-11-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (22.22%): May cause cancer [Danger Carcinogenicity];
H360 (22.22%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Trihexyphenidyl Hydrochloride is the hydrochloride salt form of trihexyphenidyl, a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson's disease. Trihexyphenidyl hydrochloride antagonizes activities of acetylcholine via muscarinic receptors. This balances the cholinergic and dopaminergic activity in the basal ganglia leading to an improvement of classic Parkinson symptoms such as rigidity and tremor. In addition, trihexyphenidyl hydrochloride exerts a direct antispasmodic effect on smooth muscle.

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

52-49-3

Metabolism Metabolites

Half Life: 3.3-4.1 hours

Wikipedia

Trihexyphenidyl hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Centrally acting anticholinergic drug trihexyphenidyl is highly effective in reducing nightmares associated with post-traumatic stress disorder

Katsumasa Sogo, Masanobu Sogo, Yoshie Okawa
PMID: 33991066   DOI: 10.1002/brb3.2147

Abstract

Following a case study on scopolamine butyl bromide, an anticholinergic drug, we studied the effect of a central anticholinergic drug on post-traumatic stress disorder (PTSD)-related flashbacks and nightmares.
We administered trihexyphenidyl (TP) to 34 patients with refractory PTSD-related nightmares and flashbacks (open-label trial [n = 22]; single-blind trial [n = 12]), who had previously received psychiatric treatment for approximately 2-15 years, without therapeutic benefits. The effect of TP was determined using the Clinician-Administered PTSD Scale (CAPS) and the Impact of Event Scale-Revised (IES-R).
Overall, most patients reported an improvement to none or mild on the CAPS for nightmares (88%) and flashbacks (79%).
This study is the first to demonstrate the potential efficacy of TP in the treatment of refractory PTSD-related nightmares and flashbacks. Further double-blind, randomized control trials are needed to explore the potential clinical benefits of TP in PTSD.


Beneficial role of central anticholinergic agent in preventing the development of symptoms in mouse model of post-traumatic stress disorder

Harpreet Kaur, Ravjot Kaur, Amteshwar Singh Jaggi, Anjana Bali
PMID: 32712590   DOI: 10.1515/jbcpp-2019-0196

Abstract

Objectives The present study was designed to investigate the effectiveness of trihexyphenidyl, a central anticholinergic drug, in preventing the post-traumatic stress disorder (PTSD) symptoms in a mouse model. Methods Mice were subjected to underwater trauma stress for 30 s on day 1 followed by three situational reminders (3rd, 7th and 14th day). Thereafter, the behavioral alterations including freezing behavior were noted on 21st day. The serum corticosterone levels were measured as a biochemical marker of trauma. Elevated plus maze test was done on day 1 and day 2 to assess the memory formation following exposure to trauma. Results Trauma and situational reminders were associated with a significant development of behavioral changes and freezing behavior on the 21st day. Moreover, there was also a significant decrease in the serum corticosterone levels. A single administration of trihexyphenidyl (2 and 5 mg/kg) significantly restored trauma associated-behavioral changes and serum corticosterone levels. Moreover, it significantly increased the transfer latency time on day 2 following stress exposure in comparison to normal mice suggesting the inhibition of memory formation during trauma exposure. Trihexyphenidyl also led to significant reduction in freezing behavior in response to situational reminders again suggesting the inhibition of formation of aversive fear memory. Conclusion The blockade of central muscarinic receptors may block the formation of aversive memory during the traumatic event, which may be manifested in form of decreased contextual fear response during situational reminders. Central anticholinergic agents may be potentially useful as prophylactic agents in preventing the development of PTSD symptoms.


Treatment of Tardive Dyskinesia

Hassaan H Bashir, Joseph Jankovic
PMID: 32279716   DOI: 10.1016/j.ncl.2020.01.004

Abstract

Tardive dyskinesia (TD) is an iatrogenic condition that encompasses a wide phenomenological spectrum of movement disorders caused by exposure to dopamine receptor blocking agents (DRBAs). TD may cause troublesome or disabling symptoms that impair quality of life. Due to frequent, often inappropriate, use of DRBAs, TD prevalence rates among patients exposed to DRBAs continue to be high. The judicious use of DRBAs is key to the prevention of TD, reduction of disease burden, and achieving lasting remission. Dopamine-depleting vesicular monoamine transporter type 2 inhibitors are considered the treatment of choice of TD.


Botulinum toxin type A versus anticholinergics for cervical dystonia

Filipe B Rodrigues, Gonçalo S Duarte, Mafalda Castelão, Raquel E Marques, Joaquim Ferreira, Cristina Sampaio, Austen P Moore, João Costa
PMID: 33852744   DOI: 10.1002/14651858.CD004312.pub3

Abstract

This is an update of a Cochrane Review first published in 2005. Cervical dystonia is the most common form of focal dystonia and is a highly disabling movement disorder, characterised by involuntary, usually painful, head posturing. Currently, botulinum toxin type A (BtA) is considered the first line therapy for this condition. Before BtA, anticholinergics were the most widely accepted treatment.
To compare the efficacy, safety, and tolerability of BtA versus anticholinergic drugs in adults with cervical dystonia.
We searched the Cochrane Movement Disorders' Trials Register to June 2003, screened reference lists of articles and conference proceedings to September 2018, and searched CENTRAL, MEDLINE, and Embase, with no language restrictions, to July 2020.
Double-blind, parallel, randomised trials (RCTs) of BtA versus anticholinergic drugs in adults with cervical dystonia.
Two review authors independently assessed records, selected included studies, extracted data using a paper pro forma, and evaluated the risk of bias and quality of the evidence. We resolved disagreements by consensus or by consulting a third review author. If enough data had been available, we were to perform meta-analyses using a random-effects model for the comparison of BtA versus anticholinergic drugs to estimate pooled effects and corresponding 95% confidence intervals (95% CI). The primary efficacy outcome was improvement in cervical dystonia-specific impairment. The primary safety outcome was the proportion of participants with any adverse event.
We included one RCT of moderate overall risk of bias (as multiple domains were at unclear risk of bias), which included 66 BtA-naive participants with cervical dystonia. Two doses of BtA (Dysport; week 0 and 8; mean dose 262 to 292 U) were compared with daily trihexyphenidyl (up to 24 mg daily). The trial was sponsored by the BtA producer. BtA reduced cervical dystonia severity by an average of 2.5 points (95% CI 0.68 to 4.32) on the Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS) severity subscale 12 weeks after injection, compared to trihexyphenidyl. More participants reported adverse events in the trihexyphenidyl treatment group (76 events), compared with the BtA group (31 events); however, the difference in dropouts due to adverse events was inconclusive between groups. There was a decreased risk of dry mouth, and memory problems with BtA, but the differences were inconclusive between groups for the other reported side effects (blurred vision, dizziness, depression, fatigue, pain at injection site, dysphagia, and neck weakness).
We found very low-certainty evidence that BtA is more effective, better tolerated, and safer than trihexyphenidyl. We found no information on a dose-response relationship with BtA, differences between BtA formulations or different anticholinergics, the utility of electromyography-guided injections, or the duration of treatment effect.


A Novel Reduced Graphene Oxide Modified Carbon Paste Electrode for Potentiometric Determination of Trihexyphenidyl Hydrochloride in Pharmaceutical and Biological Matrices

Josip Radić, Maša Buljac, Boštjan Genorio, Ema Gričar, Mitja Kolar
PMID: 33922519   DOI: 10.3390/s21092955

Abstract

A novel promising carbon paste electrode with excellent potentiometric properties was prepared for the analysis of trihexyphenidyl hydrochloride (THP), the acetylcholine receptor and an anticholinergic drug in real samples. It contains 10.2% trihexyphenidy-tetraphenylborate ionic pair as the electroactive material, with the addition of 3.9% reduced graphene oxide and 0.3% of anionic additive into the paste, which consists of 45.0% dibutylphthalate as the solvent mediator and 40.6% graphite. Under the optimized experimental conditions, the electrode showed a Nernstian slope of 58.9 ± 0.2 mV/decade with a regression coefficient of 0.9992. It exhibited high selectivity and reproducibility as well as a fast and linear dynamic response range from 4.0 × 10
to 1.0 × 10
M. The electrode remained usable for up to 19 days. Analytical applications showed excellent recoveries ranging from 96.8 to 101.7%, LOD was 2.5 × 10
M. The electrode was successfully used for THP analysis of pharmaceutical and biological samples.


Postpartum psychosis in mothers with SARS-CoV-2 infection: A case series from India

Alka A Subramanyam, Hrishikesh B Nachane, Niraj N Mahajan, Snehal Shinde, Smita D Mahale, Rahul K Gajbhiye
PMID: 33271702   DOI: 10.1016/j.ajp.2020.102406

Abstract




Patient-reported responses to medical treatment in primary dystonia

Kyung Ah Woo, Han-Joon Kim, Dallah Yoo, Ji-Hyun Choi, Junghwan Shin, Sangmin Park, Ryul Kim, Beomseok Jeon
PMID: 32249176   DOI: 10.1016/j.jocn.2020.03.025

Abstract

In the absence of pathogenesis-targeted therapy in most types of primary dystonia, the current management strategy is largely symptomatic. Our aim was to comparatively evaluate the patients' perception of symptomatic benefits with the medical treatment of primary dystonia. We reviewed the medical records of 206 patients who received medical treatment upon diagnosis of primary dystonia. The patients were prescribed five different dystonia medications: clonazepam, trihexyphenidyl, nortriptyline, baclofen, and levodopa. Patients tried one type of medicine during each following week and whether each medication was beneficial was recorded in a binary fashion. Subgroups analysis was performed according to the body distribution, duration, ages at onset and treatment of dystonia. A total of 172 patients were included in the analysis. The majority (84%) had focal dystonia, most frequently cervical dystonia and blepharospasm. Clonazepam received the most favorable response (40%), followed by baclofen (20%) and trihexyphenidyl (20%). Patients with focal limb dystonia gave higher rate of positive responses to levodopa (24%) compared to other focal dystonia subgroups. Clonazepam, followed by baclofen and trihexyphenidyl is a useful pharmacologic option for primary dystonia. Levodopa can be considered for isolated limb dystonia.


Waddling Gait: A complication of valproate therapy and a thought beyond vitamin D deficiency

Amit Sharma, Siddhartha Sinha, Amit Narang, Dushyant K Chouhan, Sumit Gupta
PMID: 32190378   DOI: 10.18295/squmj.2020.20.01.016

Abstract

Proximal muscle weakness is a common presentation in paediatric-orthopaedic clinics and is frequently paired with a vitamin D deficiency diagnosis. Recently, side effects of the extensive use of antiepileptic and antipsychotic drugs such as sodium valproate in childhood disorders are being documented. Sodium valproate causes a time-dependent, drug-induced proximal myopathy. We report a 13-year-old female patient who presented at the Orthopaedic Outpatient Department at Lady Hardinge Medical College, New Delhi, India, in 2019 with an abnormal gait. The patient was taking a combination therapy of sodium valproate, risperidone and trihexyphenidyl for absence seizures and a mood disorder. Following clinical investigations, the patient was diagnosed with proximal myopathy. As a result of elevated serum alkaline phosphatase and creatine kinase myocardial band levels, sodium valproate was replaced with ethosuximide and a carnitine supplementation was prescribed. The patient fully recovered and regained full mobility. Proximal myopathy had been incorrectly managed and assumed to be caused by a vitamin D deficiency.


Trihexyphenidyl for treatment of dystonia in ataxia telangiectasia: a case report

Liping Zhang, Yu Jia, Xiaohong Qi, Mingyu Li, Shiyu Wang, Yuping Wang
PMID: 31691010   DOI: 10.1007/s00381-019-04399-3

Abstract

Ataxia telangiectasia (AT) is an autosomal recessive multisystem disorder caused by mutations of ATM gene. And dystonia may develop as a late manifestation in typical AT. Here we report a novel homozygous frameshift ATM mutation (c.1402_1403delAA; p. K468Efs*18) in a 10-year-old male. The patient was diagnosed as typical AT according to clinical presentations which included progressive cerebellar ataxia, oculocutaneous telangiectasia, immune deficiency, and cerebellar atrophy. The genetic finding confirmed the diagnosis. Severe dystonia was presented in late stage of this disease. After 3 months of trihexyphenidyl treatment, the frequency of dystonia was reduced significantly. Although dystonia is not uncommon in phenotype spectrum of AT, compared with other symptoms of this syndrome, such as cerebellar ataxia and dysarthria, dystonia can be treated.


Trihexyphenidyl induced malignant hyperthermia in a patient with Parkinson's disease complicated with pneumonia: A case report

Jun Zhao, Gang Xu, Congrui Feng, Yuluo Chen, Yanhong Kang, Feng Liu, Wei Ma
PMID: 32443324   DOI: 10.1097/MD.0000000000020129

Abstract

Drug-induced fever is easy to overlook in respiratory departments. High fever is a rare side effect of trihexyphenidyl, which can be used clinically to treat Parkinson's disease. Syndrome of inappropriate antidiuretic hormone secretion (SIADH) is a group of clinical syndromes caused by various diseases, resulting in water retention and refractory hyponatremia. However, pneumonia combined with malignant hyperthermia and SIADH has rarely been reported. We describe an unusual case of malignant hyperthermia and refractory hyponatremia due to trihexyphenidyl adverse reaction.
Fifty-five-year-old male with pneumonia presented with malignant hyperthermia and refractory hyponatremia has a history of Parkinson's disease.
Early considerations related the described hyperthermia findings to the manifestations of pneumonia. However, the last findings were due to trihexyphenidyl adverse reaction.
Broad-spectrum antibiotics, oral and intravenous supplement of concentrated sodium chloride, drug, and physical cooling.
The patient survived. During the 3-month follow up, the patient was no recurrence of fever or hyponatremia.
High fever and SIADH can be a rare adverse reaction to trihexyphenidyl. Therefore, possible drug factors should be considered in the case. Consideration of other possible causes can improve early diagnosis and treatment of patients with fever of unknown origins.


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